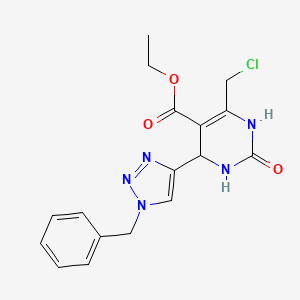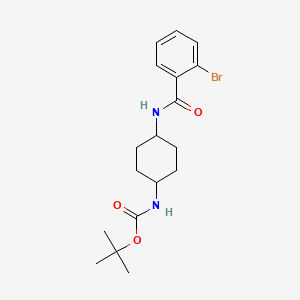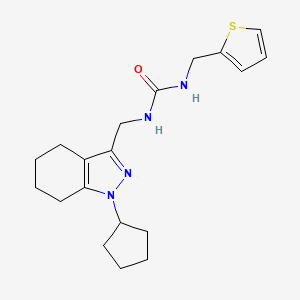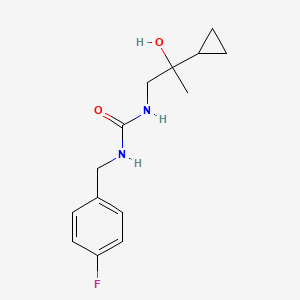
4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2580216-60-8 . It has a molecular weight of 252.7 . The IUPAC name for this compound is 4-(1,8-naphthyridin-2-yl)butanoic acid hydrochloride .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H .Chemical Reactions Analysis
The key steps in the synthesis of “this compound” involved alkylation of 2-methylnaphthyridine with ®-N-Boc-3- (iodomethyl)-pyrrolidine, and an asymmetric Rh-catalysed addition of an arylboronic acid to a 4- (N-pyrrolidinyl)crotonate ester .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high solubility in saline at pH 7 (>71 mg/mL) .Applications De Recherche Scientifique
Ligand Design and Metal Complexes
One significant application of the 4-carboxy-1,8-naphthyrid-2-yl moiety involves its use as a ligand component. This structural unit is known to promote lower energy electronic absorption in its metal complexes and serves as a useful tether for anchoring the ligand to semiconductor surfaces, as demonstrated through the synthesis of bi- and tridentate ligands (R. Zong, Hui Zhou, R. Thummel, 2008).
Coordination Polymers and Porous Materials
The compound has also been utilized in the formation of lanthanide(III) coordination polymers, exhibiting unique 3D porous structures. These structures have potential applications in catalysis, gas storage, and separation technologies. For instance, coordination polymers featuring 1,4-naphthalenedicarboxylate exhibit intriguing photophysical and magnetic properties, highlighting their utility in material science (Xiang-Jun Zheng et al., 2005).
Photophysical Properties
The synthesis of derivatives, such as fluorescent probes for β-amyloids, showcases another research application. These compounds possess high binding affinities toward Aβ(1–40) aggregates, making them valuable tools for studying Alzheimer’s disease. Their photophysical properties have been extensively studied, demonstrating their potential in biomedical imaging and diagnostics (Huan-bao Fa et al., 2015).
Biochemical and Medical Applications
In biochemical research, derivatives of 4-(1,8-Naphthyridin-2-yl)butanoic acid have been explored for their potential as antibacterial agents. The structure-activity relationships of these compounds provide insights into the design of novel antimicrobials with enhanced efficacy (H. Egawa et al., 1984).
Synthetic Ion Channels
The application of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels represents a fascinating intersection of organic chemistry and nanotechnology. This approach has implications for controlled release systems and nanofluidic devices, offering a method to regulate the transport of ionic species in response to light (Mubarak Ali et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWLOPVZJNJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)

![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)





![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
